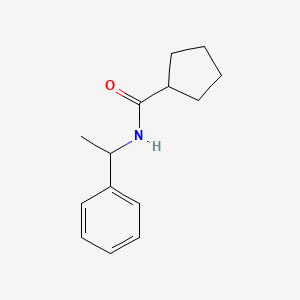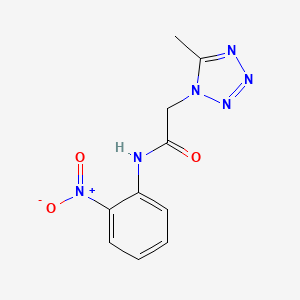
N-(3-chloro-2-methylphenyl)-N'-propylthiourea
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-propylthiourea (CMPTU) is a synthetic compound that belongs to the thiourea class of compounds. CMPTU has been extensively studied for its pharmacological properties, especially for its effects on the central nervous system. It has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-N'-propylthiourea is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins in the brain, including monoamine oxidase and protein kinase C. Additionally, this compound may act as an antioxidant, reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and acetylcholine. Additionally, this compound has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-N'-propylthiourea in lab experiments is its relatively low toxicity. Additionally, this compound is a stable compound that can be easily synthesized and stored. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-N'-propylthiourea. One area of interest is its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify other potential therapeutic applications for this compound. Finally, it may be beneficial to investigate potential drug-drug interactions and to explore the safety and efficacy of this compound in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-propylthiourea has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have neuroprotective effects, which may be beneficial in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may further contribute to its neuroprotective effects.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-3-7-13-11(15)14-10-6-4-5-9(12)8(10)2/h4-6H,3,7H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQLYHGCUJSUAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C(=CC=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3988828.png)



![2-chloro-4,5-difluoro-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B3988873.png)
![ethyl 4-(2,3-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B3988874.png)

![2-[(2-hydroxyethyl)(methyl)amino]-5-nitrobenzoic acid](/img/structure/B3988888.png)
![N-[1-(4-bromophenyl)ethyl]cyclohexanecarboxamide](/img/structure/B3988895.png)

![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3988911.png)

